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Compound of Interest

Compound Name: 3,5-Dimethoxyaniline

Cat. No.: B133145 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3,5-dimethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 3,5-Dimethoxyaniline

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.0 - 5.8 m 3H Ar-H

3.70 s 6H -OCH₃

3.64 s (br) 2H -NH₂
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Table 2: ¹³C NMR Spectroscopic Data of 3,5-Dimethoxyaniline

Chemical Shift (δ) ppm Assignment

162.0 C-O

148.5 C-N

95.5 Ar-CH

93.0 Ar-CH

55.0 -OCH₃

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of 3,5-Dimethoxyaniline

Wavenumber (cm⁻¹) Intensity Assignment

3440 - 3300 Strong, Broad N-H Stretch (Amine)

3000 - 2850 Medium
C-H Stretch (Aromatic &

Aliphatic)

1620 - 1580 Strong
C=C Stretch (Aromatic Ring) &

N-H Bend

1470 - 1430 Medium C-H Bend (Aliphatic)

1205 Strong
Asymmetric C-O-C Stretch

(Aryl Ether)

1150 Strong
Symmetric C-O-C Stretch (Aryl

Ether)

830 - 750 Strong
C-H Out-of-plane Bend

(Aromatic)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 3,5-Dimethoxyaniline
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m/z Relative Intensity (%) Assignment

153 100 [M]⁺ (Molecular Ion)

138 ~50 [M - CH₃]⁺

110 ~30 [M - CH₃ - CO]⁺

82 ~20 Fragmentation Product

65 ~15 Fragmentation Product

Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of the presented

spectroscopic data. Specific parameters for the analysis of 3,5-dimethoxyaniline may vary

between laboratories and instruments.

NMR Spectroscopy
A solution of 3,5-dimethoxyaniline is prepared by dissolving approximately 10-20 mg of the

solid sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), within an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer

operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy
The solid sample of 3,5-dimethoxyaniline is prepared for analysis using the KBr (potassium

bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is

then compressed under high pressure (typically 8-10 tons) in a die to form a thin, transparent

pellet. The IR spectrum is obtained by placing the KBr pellet in the sample holder of an FTIR

spectrometer and scanning the mid-IR region (4000-400 cm⁻¹).

Mass Spectrometry
Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-

MS) system. The sample is introduced into the GC, where it is vaporized and separated on a
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capillary column. The separated components then enter the mass spectrometer, where they

are ionized, commonly by electron impact (EI) at 70 eV. The resulting ions are separated based

on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dimethoxyaniline.

To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dimethoxyaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133145#spectroscopic-data-of-3-5-dimethoxyaniline-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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